![molecular formula C18H18N2O B2813923 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylquinolin-8-yl)methanone CAS No. 1797160-96-3](/img/structure/B2813923.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylquinolin-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylquinolin-8-yl)methanone, also known as AMQ-17, is a chemical compound with potential applications in the field of neuroscience. It is a synthetic compound that has been designed to interact with the brain's neurotransmitter systems, specifically the nicotinic acetylcholine receptors (nAChRs). The compound has been studied extensively for its potential therapeutic effects in a range of neurological and psychiatric disorders.
Mecanismo De Acción
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylquinolin-8-yl)methanone works by binding to the nAChRs in the brain, which are involved in the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. By binding to these receptors, this compound can modulate the release of these neurotransmitters, which can have a range of effects on brain function. Studies have shown that this compound can enhance cognitive function, including attention and memory, and may have potential therapeutic effects in a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects
Research has shown that this compound has a range of biochemical and physiological effects on the brain. Studies have shown that this compound can increase the release of dopamine, serotonin, and norepinephrine, which are involved in a range of physiological processes, including mood regulation and cognitive function. This compound has also been shown to enhance the activity of the prefrontal cortex, which is involved in executive function and decision-making.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylquinolin-8-yl)methanone has several advantages for use in lab experiments. It has a high affinity for nAChRs, which makes it an attractive candidate for the development of new drugs targeting these receptors. This compound has also been shown to have a unique binding profile, which may make it more effective than other compounds targeting nAChRs. However, there are also limitations to the use of this compound in lab experiments. The compound is relatively new, and there is still much to be learned about its mechanism of action and potential therapeutic effects.
Direcciones Futuras
There are several potential future directions for research on (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylquinolin-8-yl)methanone. One area of interest is the development of new drugs targeting nAChRs based on the structure of this compound. Another area of interest is the potential therapeutic effects of this compound in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). There is also potential for research on the use of this compound in combination with other drugs to enhance its therapeutic effects. Overall, the potential applications of this compound in neuroscience research are vast, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylquinolin-8-yl)methanone involves a multi-step process that begins with the preparation of the key intermediate, 2-methylquinoline. This is followed by a series of reactions that result in the formation of the final product. The synthesis of this compound has been optimized by several research groups, resulting in high yields and purity of the compound.
Aplicaciones Científicas De Investigación
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylquinolin-8-yl)methanone has been the subject of extensive scientific research, with studies focusing on its potential therapeutic effects in a range of neurological and psychiatric disorders. Research has shown that this compound has a high affinity for nAChRs, which are involved in a range of physiological processes, including learning, memory, and attention. Studies have also shown that this compound has a unique binding profile, which makes it an attractive candidate for the development of new drugs targeting nAChRs.
Propiedades
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-methylquinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-8-9-13-4-2-7-16(17(13)19-12)18(21)20-14-5-3-6-15(20)11-10-14/h2-5,7-9,14-15H,6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGMLNYHZQUFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3C4CCC3C=CC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

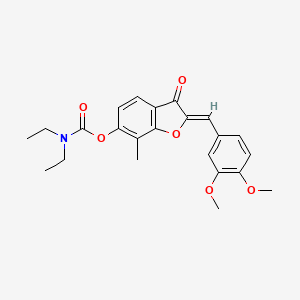
![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)
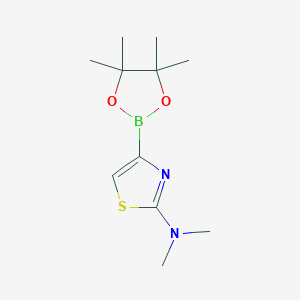
![4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2813845.png)
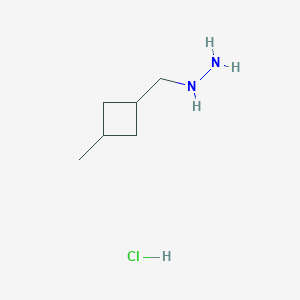

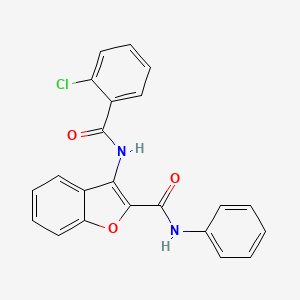
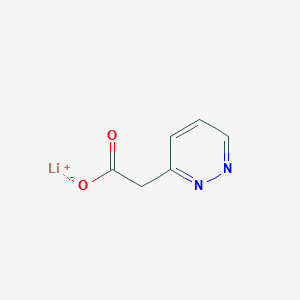
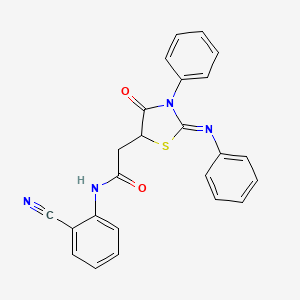

![N-butyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2813854.png)
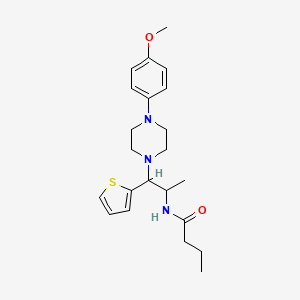
![1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2813861.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2813862.png)